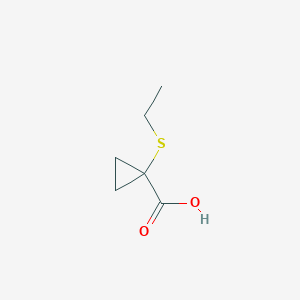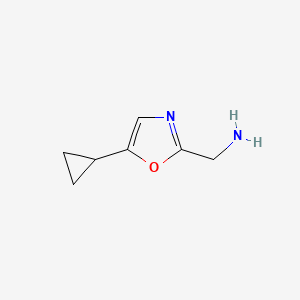
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis
- Asymmetric Synthesis of Axially Chiral Ternaphthalenes : A study by Hayashi, Hayashizaki, and Ito (1989) explored the cross-coupling of 2-methyl-1-naphthylmagnesium bromide with 1,5- and 1,4-dibromonaphthalenes using a chiral ferrocenylphosphine-nickel catalyst, yielding axially chiral ternaphthalenes (Hayashi, Hayashizaki, & Ito, 1989).
Catalysis and Polymer Chemistry
- Cyclopentadithiophene–Terephthalic Acid Copolymers : Yao et al. (2017) investigated conjugated polymers comprising cyclopentadithiophene and dimethyl terephthalate or terephthalic acid units for use in Si-based lithium-ion batteries. The study highlighted the application of these materials in energy storage technologies (Yao et al., 2017).
Organic Electronics
- C–H Arylation of Unsubstituted Furan and Thiophene : Matsidik et al. (2015) discussed the use of dimethyl 2,6-naphthalene dicarboxylate in the preparation of donor–acceptor–donor building blocks for organic electronics, highlighting its importance in the development of conjugated materials (Matsidik et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Analysis of Dimethyl 2,2'-bithiophenedicarboxylates : Pomerantz, Amarasekara, and Dias (2002) described the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, providing insights into the molecular conformation of these compounds (Pomerantz, Amarasekara, & Dias, 2002).
Reaction Mechanisms and Chemical Transformations
- Bromination and Transformation Studies : Cooke, Johnson, and Owen (1960) investigated the bromination of 2,7-dihydroxynaphthalene, leading to the formation of dibromo derivatives and providing insights into reaction mechanisms and chemical transformations (Cooke, Johnson, & Owen, 1960).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNJKLGLVWJRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722323 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
CAS RN |
59950-04-8 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)

amine](/img/structure/B1425421.png)




![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)
